molecular formula C7H14O2 B13955721 5,5-Dimethoxypent-2-ene CAS No. 57716-77-5

5,5-Dimethoxypent-2-ene

Cat. No.: B13955721
CAS No.: 57716-77-5
M. Wt: 130.18 g/mol
InChI Key: HVRTZYMKKYFPTO-UHFFFAOYSA-N
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Description

5,5-Dimethoxypent-2-ene is an organic compound with the molecular formula C7H14O2 It is a derivative of pentene, featuring two methoxy groups attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxypent-2-ene can be achieved through several methods. One common approach involves the reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide, followed by treatment with aqueous acid to form the desired product . This method utilizes Grignard reagents, which are known for their effectiveness in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxypent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethoxypent-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxypent-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: Known for its psychoactive properties.

    2,5-Dimethoxyamphetamine: A stimulant with structural similarities.

    2,5-Dimethoxyphenylacetic acid: Used in organic synthesis and pharmaceutical research.

Uniqueness

5,5-Dimethoxypent-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

57716-77-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5,5-dimethoxypent-2-ene

InChI

InChI=1S/C7H14O2/c1-4-5-6-7(8-2)9-3/h4-5,7H,6H2,1-3H3

InChI Key

HVRTZYMKKYFPTO-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(OC)OC

Origin of Product

United States

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